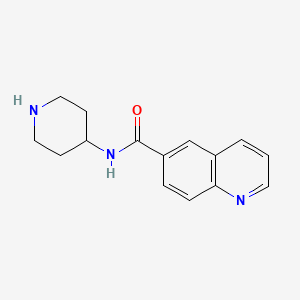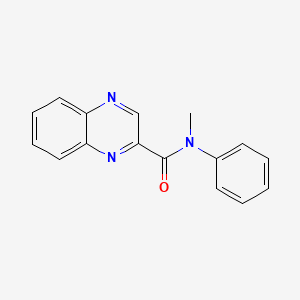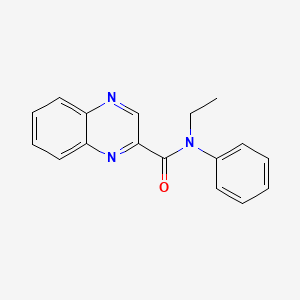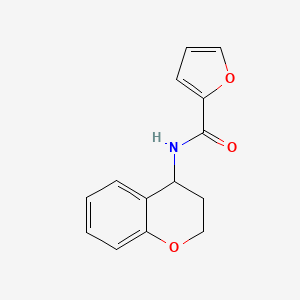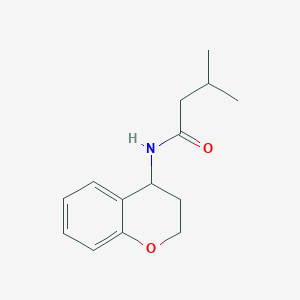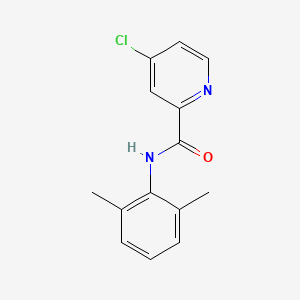![molecular formula C18H22N2O2 B7458190 N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC belongs to the class of compounds known as positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4).
Mecanismo De Acción
N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide acts as a positive allosteric modulator of mGluR4, which means that it enhances the activity of the receptor in response to the binding of glutamate. By modulating the activity of mGluR4, N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide can regulate glutamate release and synaptic transmission, which are important processes in the brain. The exact mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is still being studied, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to enhance the release of dopamine in the striatum, which is involved in the regulation of motor function. N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has also been shown to reduce the release of glutamate in the hippocampus, which is involved in learning and memory. In addition, N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has several advantages for lab experiments. It is a potent and selective PAM of mGluR4, which makes it a useful tool for studying the role of this receptor in various neurological disorders. N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to using N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is still being studied, which can make it challenging to interpret some of the results.
Direcciones Futuras
There are several future directions for research on N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide. One area of interest is its potential therapeutic applications in neurological disorders. Further studies are needed to determine the efficacy and safety of N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide in animal models and humans. Another area of interest is the mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide. More research is needed to elucidate the intracellular signaling pathways involved in the modulation of mGluR4 by N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide. Finally, there is interest in developing new PAMs of mGluR4 that have improved pharmacokinetic properties and selectivity.
Métodos De Síntesis
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 1,2,5,6-tetrahydropyridine-3-carboxylic acid with 1,3-diphenyl-1,3-propanedione in the presence of a base such as sodium hydride. The resulting compound is then treated with acetic anhydride to yield N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide. The purity of N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been shown to enhance the activity of mGluR4, which is involved in the regulation of glutamate release and synaptic transmission. N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has been found to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propiedades
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-5-2-8-20(17)15-4-1-3-14(11-15)19-18(22)16-10-12-6-7-13(16)9-12/h1,3-4,11-13,16H,2,5-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPPNHOTFIHPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)
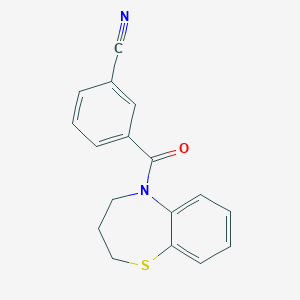
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)

